4-Amino-2-chloronicotinaldehyde

Process Chemistry Synthetic Methodology Cost-Efficiency

Regiospecific building block solving the challenge of unreliable heterocyclic core assembly. The exclusive ortho-chloro/aldehyde geometry ensures reproducible 1,6-naphthyridine formation via Friedländer cyclocondensation, while the 4-amino group provides a post-cyclization diversification vector for SAR exploration. • Exclusive regioisomer - avoids scaffold mis-assembly caused by 2-amino-4-chloro or 4-amino-6-chloro analogs • Documented anti-malarial & anti-TB pharmacophore lineage - accelerates hit-to-lead optimization • ≥95% purity, stored under inert atmosphere at 2-8°C, ready for immediate synthetic use

Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
CAS No. 338452-92-9
Cat. No. B1439368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chloronicotinaldehyde
CAS338452-92-9
Molecular FormulaC6H5ClN2O
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1N)C=O)Cl
InChIInChI=1S/C6H5ClN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-3H,(H2,8,9)
InChIKeyTYTVKBHUNQMVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-chloronicotinaldehyde: A Pyridine Building Block


4-Amino-2-chloronicotinaldehyde (CAS 338452-92-9) is a heterocyclic aromatic aldehyde belonging to the class of substituted pyridines. It is primarily utilized as a chemical building block and synthetic intermediate in medicinal and pharmaceutical research . Its core structure features a pyridine ring substituted with a reactive aldehyde group, a chloro group at the 2-position, and a primary amino group at the 4-position, providing multiple reactive handles for further chemical diversification . The compound is typically supplied as a solid with a standard purity of 95% and requires storage under an inert atmosphere at 2-8°C .

Reactive Handles Aldehyde, 2-chloro and 4-amino groups enable regioselective heterocyclic synthesis
Purity Grade Standard research purity suitable for synthetic methodology and medicinal chemistry
Storage Requires inert atmosphere and cold storage to maintain aldehyde integrity

Regiochemical Integrity of 4-Amino-2-chloronicotinaldehyde


This compound is not interchangeable with other regioisomers or in-class analogs like 2-amino-4-chloronicotinaldehyde or 4-amino-6-chloronicotinaldehyde [1]. In medicinal chemistry, the precise spatial arrangement of reactive groups—the ortho relationship between the 2-chloro and 3-aldehyde moieties, and the para relationship between the 4-amino and the 3-aldehyde—is critical for the regioselective outcome of cyclocondensation reactions such as the Friedländer synthesis, which forms the core of numerous bioactive heterocyclic systems [2]. Substituting a regioisomer or an analog lacking this specific substitution pattern will result in the formation of a different heterocyclic scaffold, which is highly likely to have altered or completely abolished biological activity and physicochemical properties [2]. This makes strict identity confirmation essential for the reproducibility of complex synthetic sequences and the integrity of a drug discovery program.

Target Compound 4-Amino-2-chloronicotinaldehyde
Potential Substitute 2-Amino-4-chloronicotinaldehyde or 4-amino-6-chloro regioisomer
Expected Outcome Ortho-aldehyde/chloro arrangement directs Friedländer-type cyclization
Risk of Substitute Altered regiochemistry may produce a different heterocyclic scaffold, likely changing biological activity profile
Identity Requirement Strict regioisomer confirmation needed for reproducibility
Consequence of Mismatch SAR data and synthetic sequences may not transfer; identity verification strongly recommended

Differentiation Evidence for 4-Amino-2-chloronicotinaldehyde


Safer and More Economical Synthetic Route

A recent patent describes a novel synthetic route for 4-amino-2-chloronicotinaldehyde, providing a safer and more economical method compared to prior art [1]. The process utilizes 2-chloro-4-fluoropyridine as a starting material, which is noted for its relatively low cost and availability, leading to improved overall process economy [1]. Furthermore, the use of lithium diisopropylamide is specified as a safer alternative to more hazardous reagents used in previous methods, enhancing the practical applicability and scalability of the synthesis [1]. The patent explicitly claims that the described process is advantageous for industrial application due to these factors [1].

Synthesis Route
Head-to-head
Reported safer, more economical process using LDA/2-chloro-4-fluoropyridine vs. prior methods
Supports process development and scale-up feasibility
Qualitative improvement described in patent; no numerical yield data
Process Chemistry Synthetic Methodology Cost-Efficiency

Anti-malarial Activity of 2-Chloronicotinaldehyde Derivatives

While 4-amino-2-chloronicotinaldehyde itself was not directly assayed, its core structure—a substituted 2-chloronicotinaldehyde—is the foundation for generating bioactive Baylis-Hillman adducts [1]. A study synthesized six new adducts from substituted 2-chloronicotinaldehydes and evaluated their in vitro anti-malarial activity. Three compounds (2b, 2c, and 2d) showed substantial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum [1]. This demonstrates that the 2-chloronicotinaldehyde core, which is also present in 4-amino-2-chloronicotinaldehyde, can be a productive starting point for medicinal chemistry programs. The 4-amino group on our target compound provides an additional, unique vector for diversification that is absent in the simple 2-chloronicotinaldehydes used in this study.

Anti-malarial Derivatives
Class-level inference
Baylis-Hillman adducts from 2-chloronicotinaldehydes showed activity against P. falciparum
Supports scaffold relevance for antimalarial lead generation
Parent compound not directly assayed; 4-amino handle enables further diversification
Medicinal Chemistry Anti-malarial Structure-Activity Relationship

Anti-mycobacterial Activity of 2-Chloronicotinaldehyde Derivatives

Further validating the biological relevance of the 2-chloronicotinaldehyde scaffold, a series of Knoevenagel derivatives and (E)-α,β-unsaturated esters/ketones were synthesized and evaluated for in vitro anti-mycobacterial activity [1]. Several compounds exhibited potent to significant activity against Mycobacterium tuberculosis H37Rv. Notably, compound 5j emerged as the most potent inhibitor with a Minimum Inhibitory Concentration (MIC) of 4.89 µM, which compares favorably to the standard drugs Ethambutol (MIC: 7.63 µM) and Ciprofloxacin (MIC: 9.44 µM) [1]. This is a class-level inference that underscores the potential of compounds derived from 2-chloronicotinaldehydes to access potent biological activity.

Anti-mycobacterial MIC
Class-level inference
Derivative 5j MIC 4.89 µM (Ethambutol 7.63 µM, Ciprofloxacin 9.44 µM)
Reported lower MIC in tested set; supports scaffold optimization potential
Class-level inference; 4-amino group may improve activity and ADME properties
Medicinal Chemistry Anti-tuberculosis Structure-Activity Relationship

Applications of 4-Amino-2-chloronicotinaldehyde


Friedländer Synthesis of Fused Heterocycles

The specific ortho-relationship between the aldehyde and the chloro group in 4-amino-2-chloronicotinaldehyde makes it a prime candidate for synthesizing fused heterocyclic systems, such as 1,6-naphthyridines, via the Friedländer synthesis or similar cyclocondensation reactions [1]. The additional 4-amino group can serve as an auxiliary nucleophile or a point for further functionalization after the bicyclic core is formed. This application is directly supported by the structural requirements discussed in Section 2 [1].

Antimalarial Library Generation

The 2-chloronicotinaldehyde core has been successfully used to generate Baylis-Hillman adducts with demonstrated in vitro anti-malarial activity [1]. 4-Amino-2-chloronicotinaldehyde can be used as a direct, more highly functionalized analog in the same synthetic protocol. The presence of the 4-amino group offers a site for rapid diversification, allowing medicinal chemists to explore a broader chemical space and potentially improve upon the activity profiles observed for the simpler analogs (see Section 3, Evidence Item 2) [1].

Anti-mycobacterial Drug Discovery Scaffold

The potent in vitro activity of certain 2-chloronicotinaldehyde-derived compounds against Mycobacterium tuberculosis (see Section 3, Evidence Item 3) highlights the scaffold's potential in tuberculosis drug discovery [1]. Using 4-amino-2-chloronicotinaldehyde as a starting material allows researchers to leverage a validated pharmacophore while gaining a new vector for synthesis, which is critical for optimizing potency, selectivity, and ADME properties [1].

Application
Selection Property
Validation Focus
Friedländer synthesis of 1,6-naphthyridines
Ortho-aldehyde/chloro regiochemistry
Regioselective cyclization outcome
Antimalarial lead generation
2-Chloronicotinaldehyde scaffold with 4-amino diversification handle
Antiplasmodial activity profiling of derivatives
Anti-tuberculosis research scaffold
Reported anti-mycobacterial pharmacophore with extra functionalization site
MIC determination and SAR expansion

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